Dimethyl 2-[2-(3-chlorophenyl)hydrazono]-3-oxopentanedioate
Description
Dimethyl 2-[2-(3-chlorophenyl)hydrazono]-3-oxopentanedioate is a hydrazone derivative featuring a 3-chlorophenyl substituent and dimethyl ester groups on a pentanedioate backbone.
Properties
IUPAC Name |
dimethyl (Z)-2-[(3-chlorophenyl)diazenyl]-3-hydroxypent-2-enedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O5/c1-20-11(18)7-10(17)12(13(19)21-2)16-15-9-5-3-4-8(14)6-9/h3-6,17H,7H2,1-2H3/b12-10-,16-15? | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNOQSLXGPFNRC-GYOKMOPESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=C(C(=O)OC)N=NC1=CC(=CC=C1)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C/C(=C(\C(=O)OC)/N=NC1=CC(=CC=C1)Cl)/O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-[2-(3-chlorophenyl)hydrazono]-3-oxopentanedioate typically involves the reaction of 3-chlorobenzaldehyde with dimethyl acetylenedicarboxylate in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-[2-(3-chlorophenyl)hydrazono]-3-oxopentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazono group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amino derivatives, and substituted chlorophenyl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dimethyl 2-[2-(3-chlorophenyl)hydrazono]-3-oxopentanedioate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Dimethyl 2-[2-(3-chlorophenyl)hydrazono]-3-oxopentanedioate involves its interaction with specific molecular targets. The hydrazono group can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. The chlorophenyl ring can participate in π-π interactions, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three analogs from the literature, focusing on substituent effects, ester groups, functional groups, and reactivity.
Substituent Effects: Halogen Position and Identity
- Target Compound : 3-Chlorophenyl group. The meta-chloro substituent may induce moderate electron-withdrawing effects, influencing reactivity in cyclization or coupling reactions.
- : 2-(2-(4-Fluorophenyl)hydrazono)propanoate (23) contains a 4-fluorophenyl group.
- : 5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone features a 4-chlorophenyl group. Para-substitution is common in agrochemical intermediates (e.g., metconazole), suggesting steric and electronic preferences for biological activity .
Key Insight : Halogen position (meta vs. para) impacts electronic distribution and steric accessibility, which can dictate reactivity in synthetic or biological contexts.
Ester Group Variations
- Target Compound : Dimethyl esters on the pentanedioate backbone may enhance solubility in polar aprotic solvents compared to bulkier esters.
- : Diethyl 2-[(2-dimethylamino)methylene]-3-oxopentanedioate uses diethyl esters. Larger ester groups could reduce hydrolysis rates but increase lipophilicity, favoring specific reaction conditions (e.g., pyrimidine synthesis) .
- : Methyl or ethyl esters in cyclopentanone intermediates demonstrate that smaller esters (methyl) facilitate higher yields in hydrolysis steps, as noted in the synthesis of metconazole intermediates .
Key Insight : Ester size influences solubility, reaction rates, and product yields, with dimethyl esters offering a balance between reactivity and ease of manipulation.
Functional Group Comparison
- Target Compound: Hydrazono and ketone groups enable condensation reactions, useful for forming nitrogen-containing heterocycles.
- : The dimethylamino methylene group in diethyl 2-[(2-dimethylamino)methylene]-3-oxopentanedioate facilitates nucleophilic attack during pyrimidine formation, contrasting with the hydrazone’s dual nucleophilic-electrophilic character .
- : The hydrazone in 2-(2-(4-fluorophenyl)hydrazono)propanoate (23) participates in enzymatic C-S lyase reactions, suggesting hydrazones’ versatility in both synthetic and biochemical pathways .
Key Insight: Hydrazones are more reactive toward cyclization than dimethylamino derivatives, but their stability depends on substituent electronics.
Data Table: Structural and Reactivity Comparison
*Assumed based on propanoate nomenclature.
Research Findings and Limitations
- Synthetic Efficiency : highlights the importance of ester groups in hydrolysis yields, suggesting dimethyl esters in the target compound may streamline downstream steps .
- Biological Relevance : The 1:1 ratio in implies hydrazones’ stoichiometric roles in enzymatic systems, though the target compound’s 3-chloro substituent may differ in bioavailability .
- Knowledge Gaps: Limited data on the target compound’s specific applications necessitate further studies on its reactivity in heterocycle formation or biological assays.
Biological Activity
Dimethyl 2-[2-(3-chlorophenyl)hydrazono]-3-oxopentanedioate is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant findings from studies.
Chemical Structure and Properties
- Chemical Formula : C₁₄H₁₅ClN₂O₄
- Molecular Weight : 300.74 g/mol
- CAS Number : 339029-50-4
The compound features a hydrazono group linked to a chlorophenyl ring and a pentanedioate backbone, which contributes to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Hydrogen Bonding : The hydrazono group can form hydrogen bonds with enzymes and receptors, influencing their activity.
- π-π Interactions : The chlorophenyl ring participates in π-π interactions, which may enhance the compound's binding affinity to biological targets.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. The mechanism involves the modulation of mitochondrial function, leading to increased oxidative stress and subsequent cell death.
Case Studies and Experimental Data
-
Antimicrobial Study :
- Objective : To evaluate the antibacterial efficacy of this compound.
- Method : Disk diffusion method was employed against several bacterial strains.
- Results : The compound exhibited notable inhibition zones, particularly against Gram-positive bacteria, indicating strong antibacterial activity.
-
Anticancer Study :
- Objective : To assess the cytotoxic effects on human cancer cell lines.
- Method : MTT assay was utilized to determine cell viability post-treatment with varying concentrations of the compound.
- Results : A dose-dependent decrease in cell viability was observed, with IC50 values indicating potent anticancer effects.
Comparative Biological Activity Table
| Activity Type | Observed Effect | Reference Study |
|---|---|---|
| Antimicrobial | Significant inhibition of Gram-positive bacteria | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Mechanism | Modulation of mitochondrial function |
Applications in Research and Industry
This compound serves multiple roles in scientific research:
- Organic Synthesis : It acts as a building block for constructing more complex molecules.
- Pharmaceutical Development : Its potential as an antimicrobial and anticancer agent makes it a candidate for drug development.
- Material Science : The compound is explored for applications in producing specialty chemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
